molecular formula C9H8ClF3N2 B3114279 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride CAS No. 2007921-17-5

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride

Cat. No.: B3114279
CAS No.: 2007921-17-5
M. Wt: 236.62
InChI Key: WYUYNEXRVDJIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride is a compound that features a trifluoromethyl group (-CF3) attached to an indole ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical compound due to its enhanced metabolic stability and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products

Safety and Hazards

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. Additionally, the reaction conditions can be scaled up to accommodate industrial production requirements .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to increased potency and selectivity in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride stands out due to its unique indole structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-indol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8;/h1-4,14H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYNEXRVDJIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-1H-indol-6-amine hydrochloride
Reactant of Route 2
3-(trifluoromethyl)-1H-indol-6-amine hydrochloride
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3-(trifluoromethyl)-1H-indol-6-amine hydrochloride
Reactant of Route 4
3-(trifluoromethyl)-1H-indol-6-amine hydrochloride
Reactant of Route 5
3-(trifluoromethyl)-1H-indol-6-amine hydrochloride
Reactant of Route 6
3-(trifluoromethyl)-1H-indol-6-amine hydrochloride

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